molecular formula C23H32O5 B015537 2-Formyl-3,17|A-O-bis(methoxymethyl)estradiol CAS No. 123715-80-0

2-Formyl-3,17|A-O-bis(methoxymethyl)estradiol

Cat. No. B015537
M. Wt: 388.5 g/mol
InChI Key: PGRCGHQMTWFDPC-PAHONEIHSA-N
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Description

2-Formyl-3,17|A-O-bis(methoxymethyl)estradiol is a derivative of estradiol, an endogenous estrogen metabolite known for its role in various biological processes. Research has focused on its synthesis, molecular structure, and potential as a therapeutic agent due to its unique properties and interactions with biological molecules.

Synthesis Analysis

The synthesis of derivatives related to 2-Formyl-3,17|A-O-bis(methoxymethyl)estradiol involves multiple steps starting from estradiol or its analogs. For instance, 2-[11C]methoxy-3,17β-estradiol is synthesized from a precursor, 2-hydroxy-3,17β-O-bis(methoxymethyl)estradiol, in two steps with high radiochemical purity, demonstrating the compound's potential for pharmacokinetic studies in clinical trials (Mun, Voll, & Goodman, 2006). Another study describes a versatile synthesis of 2-methoxyestradiol, highlighting methods to achieve formylation and benzylation of estradiol, leading to its methoxylated derivative through a series of chemical reactions (He & Cushman, 1994).

Scientific Research Applications

Synthesis of Radiolabeled Analogs for Pharmacokinetics

A study by Mun, Voll, and Goodman (2006) describes the synthesis of 2-[11C]methoxy-3,17β-estradiol to measure the pharmacokinetics of antitumor drug candidates like 2-methoxy-3,17β-estradiol. This research is crucial for understanding the distribution and metabolism of the drug in the body during clinical trials for conditions like multiple myeloma and various advanced cancers Mun, Voll, & Goodman, 2006.

Anti-Cancer Properties

In Vitro Anti-Cancer Activity

A body of research has investigated the anti-cancer properties of 2-substituted estradiol derivatives. Leese et al. (2006) highlight the multi-mechanism anti-tumor effects of these compounds, especially their potent anti-proliferative and anti-angiogenic activity, as well as their function as inhibitors of steroid sulphatase, a clinical target for hormone-dependent breast cancer treatment Leese et al., 2006. Further, Bubert et al. (2007) investigated estradiol-3,17-O,O-bis-sulfamates and their derivatives, revealing the potential of these compounds as orally dosed anti-tumor agents, confirmed through breast and prostate cancer xenografts Bubert et al., 2007.

Mechanism of Action in Hormone Receptors

Interactions with Hormone Receptors

Gaido et al. (2000) discuss the interaction of methoxychlor and related compounds with estrogen and androgen receptors, identifying the structural requirements for estrogen receptor activity and demonstrating the complexity of determining the mechanism of action of endocrine-active chemicals Gaido et al., 2000.

properties

IUPAC Name

(8R,9S,13S,14S,17S)-3,17-bis(methoxymethoxy)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32O5/c1-23-9-8-17-18(20(23)6-7-22(23)28-14-26-3)5-4-15-11-21(27-13-25-2)16(12-24)10-19(15)17/h10-12,17-18,20,22H,4-9,13-14H2,1-3H3/t17-,18+,20-,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGRCGHQMTWFDPC-PAHONEIHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2OCOC)CCC4=CC(=C(C=C34)C=O)OCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OCOC)CCC4=CC(=C(C=C34)C=O)OCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50450273
Record name 2-Formyl-3,17|A-O-bis(methoxymethyl)estradiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50450273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Formyl-3,17|A-O-bis(methoxymethyl)estradiol

CAS RN

123715-80-0
Record name 2-Formyl-3,17|A-O-bis(methoxymethyl)estradiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50450273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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